Potassium 4-((morpholino)methyl) phenyltrifluoroborate Potassium 4-((morpholino)methyl) phenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1190095-06-7
VCID: VC2980757
InChI: InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+]
Molecular Formula: C11H14BF3KNO
Molecular Weight: 283.14 g/mol

Potassium 4-((morpholino)methyl) phenyltrifluoroborate

CAS No.: 1190095-06-7

Cat. No.: VC2980757

Molecular Formula: C11H14BF3KNO

Molecular Weight: 283.14 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-((morpholino)methyl) phenyltrifluoroborate - 1190095-06-7

Specification

CAS No. 1190095-06-7
Molecular Formula C11H14BF3KNO
Molecular Weight 283.14 g/mol
IUPAC Name potassium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide
Standard InChI InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1
Standard InChI Key HLIJBOGELSTIEW-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+]

Introduction

Potassium 4-((morpholino)methyl) phenyltrifluoroborate is an organoboron compound, specifically a potassium trifluoroborate salt. It is characterized by a trifluoroborate group attached to a phenyl ring, which is further substituted with a morpholino group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Chemical Identifiers

IdentifierValue
CAS Number1190095-06-7
Molecular FormulaC11H14BF3KNO
Molecular Weight (g/mol)283.14
MDL NumberMFCD20527095
InChI KeyHLIJBOGELSTIEW-UHFFFAOYSA-N

Synthesis Methods

The synthesis of potassium 4-((morpholino)methyl) phenyltrifluoroborate typically involves the borylation of aryl halides using boron reagents. A common method includes nickel-catalyzed borylation reactions, where aryl bromides or chlorides react with diboron species to form the corresponding boronic esters, which are then converted into trifluoroborates.

Applications in Organic Synthesis

Potassium 4-((morpholino)methyl) phenyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst.

Safety and Handling

The compound is classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation). Precautionary measures include wearing protective clothing, gloves, and eye protection. In case of exposure, immediate washing with water and seeking medical attention if irritation persists are recommended .

Safety Information

Hazard StatementPrecautionary Statement
H315P264-P280-P302+P352
H319P305+P351+P338-P362+P364

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